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Compound of Interest

Compound Name: Spiradine F

Cat. No.: B12322768

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiradine F is a C(20) atisine-type diterpenoid alkaloid isolated from plants of the
Spiraea genus.[1] Like other members of its class, it possesses a complex, polycyclic structure
that presents a significant challenge for characterization. Nuclear Magnetic Resonance (NMR)
spectroscopy is the most powerful technique for the unambiguous structure elucidation of such
complex natural products, providing detailed information about the carbon skeleton, proton
environments, and stereochemistry.[2] This application note provides a detailed overview of the
methodologies and protocols for determining the structure of Spiradine F using a suite of 1D
and 2D NMR experiments.

Note on Data:The specific high-resolution NMR data from the original structure elucidation of
Spiradine F is not readily available in public databases. Therefore, the quantitative data
presented in the following tables is representative for atisine-type alkaloids and has been
generated to illustrate the elucidation process.

Data Presentation: Quantitative NMR Data Summary

The complete assignment of proton and carbon signals is achieved through a combination of
1D NMR (*H, 3C, DEPT) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments. The
representative data for Spiradine F, dissolved in CDClIs, is summarized below.
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Table 1: Representative *H NMR Data for Spiradine F (600 MHz, CDCls)

Position OoH (ppm) Multiplicity J (Hz)
1 1.55/1.82 m

2 1.60/1.95 m

3 1.45/1.75 m

4 - - -

5 2.10 m

6 4.25 d 6.8
7 3.80 d 6.8
8 - - -

9 2.30 m

10 1.90 m

11 1.65/2.05 m

12 1.50/1.88 m

13 1.70 m

14 1.40/1.98 m

15 4.15 dd 8.0,4.5
16 5.05 S

16' 4.90 S

17 3.15/3.45 m

18 (CHs) 0.85 s

19 4.10/4.35 m

20 3.95 m

OAc (CHs) 2.08 s

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12322768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12322768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Table 2: Representative 13C NMR Data for Spiradine F (150 MHz, CDClIs)

Position oC (ppm) DEPT
1 38.5 CH:z
2 18.2 CH2
3 40.1 CH:z
4 33.5 C

5 48.9 CH
6 75.1 CH
7 65.4 CH
8 85.2 C

9 45.3 CH
10 37.8 C
11 255 CH2
12 36.1 CH2
13 28.9 CH
14 30.2 CH:z
15 78.8 CH
16 148.5 C
17 107.2 CH:z
18 28.1 CHs
19 92.3 CH:z
20 60.5 CH
OAc (C=0) 170.9 C
OAc (CHs) 21.4 CHs
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Table 3: Key Representative 2D NMR Correlations for Spiradine F

COSY Correlations  HMBC Correlations Key NOESY
Proton (6H)

(6H) (6C) Correlations (0H)
H-18 (0.85) H-3, H-5 C-3,C-4,C-5,C-19 H-33, H-5, H-19b
C-4, C-6, C-7, C-10,
H-5 (2.10) H-6, H-18 H-6, H-18
C-18
H-6 (4.25) H-5, H-7 C-5,C-7,C-8, C-10 H-5, H-7
H-17a (4.90) H-17b (5.05) C-8, C-15, C-16 H-15, H-12p3
OAc-CHs (2.08) - C=0 (170.9) H-7

Visualizations: Workflow and Logic Diagrams
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Caption: General workflow for natural product structure elucidation.
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Caption: Logical flow of data integration in NMR structure elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are
generalized for a modern NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe.

Protocol 1: Sample Preparation
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» Weighing: Accurately weigh approximately 5-10 mg of purified Spiradine F directly into a
tared vial.

e Dissolution: Add 0.6 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

» Mixing: Gently vortex or sonicate the sample for 30 seconds to ensure complete dissolution.

o Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR
tube.

e Quality Check: Ensure the solution is clear and free of any particulate matter. The sample
height in the tube should be approximately 4-5 cm.

Protocol 2: 1D NMR Spectroscopy (*H and 13C)

 Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of
the CDCIs and shim the magnetic field to achieve optimal homogeneity (typically <0.5 Hz
linewidth for the TMS signal). Tune and match the probe for both *H and *3C frequencies.

e 1H NMR Acquisition:

o Pulse Program: Use a standard single-pulse sequence (e.g., zg30).

[¢]

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).

[e]

Acquisition Time: ~2-3 seconds.

o

Relaxation Delay (d1): 2 seconds.

[¢]

Number of Scans: 16 to 64, depending on concentration.

e 13C NMR Acquisition:

o Pulse Program: Use a proton-decoupled single-pulse sequence (e.g., zgpg30).

o Spectral Width: Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).
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o Acquisition Time: ~1-1.5 seconds.
o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 1024 to 4096, depending on concentration and experiment time.

o DEPT-135 Acquisition:
o Pulse Program: Use a standard DEPT-135 pulse sequence.

o Parameters: Use similar spectral width and acquisition time as the standard 13C
experiment. This experiment differentiates CH/CHs (positive signals) from CHz (negative

signals) carbons.
Protocol 3: 2D Correlation Spectroscopy (COSY)
o Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.
e Pulse Program: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).

e Parameters:

[¢]

Spectral Width (F1 and F2): Set to the same width as the *H spectrum (~12-14 ppm).

Data Points: 2048 in F2 and 256-512 in F1.

[e]

[e]

Number of Scans: 2 to 8 per increment.

o

Relaxation Delay (d1): 1.5-2 seconds.

e Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC)

e Purpose: To identify direct one-bond correlations between protons and their attached
carbons.
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e Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence
(e.g., hsgcedetgpsisp2.3).

e Parameters:

o

Spectral Width: ~12-14 ppm in F2 (*H) and ~180-200 ppm in F1 (33C).

Data Points: 2048 in F2 and 256 in F1.

[¢]

[¢]

Number of Scans: 4 to 16 per increment.

[e]

1JCH Coupling Constant: Set to an average value of 145 Hz.
e Processing: Apply a QSINE window function in both dimensions.
Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC)

e Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons, crucial for connecting spin systems across quaternary carbons.

e Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndgf).

e Parameters:

o

Spectral Width: ~12-14 ppm in F2 (*H) and ~220-240 ppm in F1 (33C).

Data Points: 2048 in F2 and 512 in F1.

[¢]

[¢]

Number of Scans: 8 to 32 per increment.

[e]

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
e Processing: Apply a sine-bell window function in both dimensions.
Protocol 6: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

 Purpose: To identify protons that are close in space (<5 A), which is essential for determining
relative stereochemistry.
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e Pulse Program: Use a standard gradient-selected phase-sensitive NOESY sequence (e.g.,
noesygpph).

e Parameters:

(¢]

Spectral Width (F1 and F2): Set to the same width as the *H spectrum (~12-14 ppm).

Data Points: 2048 in F2 and 256-512 in F1.

[¢]

[¢]

Number of Scans: 8 to 16 per increment.

[e]

Mixing Time (d8): 500-800 ms, which may require optimization.

e Processing: Apply a sine-bell window function (SSB=0) in both dimensions. The resulting
spectrum will show diagonal peaks and cross-peaks that indicate spatial proximity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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